molecular formula C23H17F3N6O B307866 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No.: B307866
M. Wt: 450.4 g/mol
InChI Key: QFJQWLCQATZDLZ-KKMKTNMSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves multiple steps, starting from the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophilic reagents such as halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to the modulation of various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the inhibition of key enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H17F3N6O

Molecular Weight

450.4 g/mol

IUPAC Name

8-ethyl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C23H17F3N6O/c1-2-13-6-8-18-17(10-13)20-21(28-18)29-22(32-30-20)31-27-12-16-7-9-19(33-16)14-4-3-5-15(11-14)23(24,25)26/h3-12H,2H2,1H3,(H2,28,29,31,32)/b27-12+

InChI Key

QFJQWLCQATZDLZ-KKMKTNMSSA-N

SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Isomeric SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.